molecular formula C7H3ClFN B1630290 2-Chloro-6-fluorobenzonitrile CAS No. 668-45-1

2-Chloro-6-fluorobenzonitrile

Cat. No. B1630290
CAS RN: 668-45-1
M. Wt: 155.55 g/mol
InChI Key: XPTAYRHLHAFUOS-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzonitrile is a chemical compound with the molecular formula ClC6H3(F)CN . It is an inhibitor of cellulose synthesis . The compound is used in the synthesis of rac-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile and high-molecular-weight, soluble polyarylether alternating copolymers containing pendent cyano groups .


Molecular Structure Analysis

The molecular weight of 2-Chloro-6-fluorobenzonitrile is 155.56 g/mol . The compound has a linear formula of ClC6H3(F)CN . The structure includes a benzene ring with a chlorine atom and a fluorine atom attached to it, along with a cyano group .


Physical And Chemical Properties Analysis

2-Chloro-6-fluorobenzonitrile is a solid substance . It has a boiling point of 104 °C/11 mmHg and a melting point of 55-59 °C . The compound has a density of 1.3±0.1 g/cm^3 .

Scientific Research Applications

Comprehensive Analysis of 2-Chloro-6-fluorobenzonitrile Applications

Inhibitor of Cellulose Synthesis: 2-Chloro-6-fluorobenzonitrile has been identified as an inhibitor of cellulose synthesis. This application is crucial in the study of plant cell walls and could have implications for the development of new herbicides or growth regulators .

Synthesis of Polyarylether Copolymers: This compound is used in the synthesis of high-molecular-weight, soluble polyarylether alternating copolymers containing pendent cyano groups. These copolymers have potential applications in advanced materials science, particularly in creating new types of plastics or resins .

Organic Synthesis Intermediate: As an intermediate in organic synthesis, 2-Chloro-6-fluorobenzonitrile can be used to produce various other chemical compounds, including rac-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile, which may have further applications in chemical research and industry .

Safety and Hazards

2-Chloro-6-fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Relevant Papers

One relevant paper is "Extracellular Matrix Assembly in Diatoms (Bacillariophyceae) (II. 2,6-Dichlorobenzonitrile Inhibition of Motility and Stalk Production in the Marine Diatom Achnanthes longipes)" . This paper discusses the inhibition of extracellular adhesive production in the marine diatom Achnanthes longipes by 2-Chloro-6-fluorobenzonitrile .

Mechanism of Action

Target of Action

2-Chloro-6-fluorobenzonitrile primarily targets the process of cellulose synthesis . Cellulose is a complex carbohydrate that forms the structural component of the plant cell wall and plays a crucial role in maintaining the structural integrity of plant cells.

Mode of Action

As an inhibitor of cellulose synthesis, 2-Chloro-6-fluorobenzonitrile interferes with the formation of cellulose chains within the plant cells . This disruption in cellulose synthesis can lead to changes in cell wall structure and function.

properties

IUPAC Name

2-chloro-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTAYRHLHAFUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216919
Record name 2-Chloro-6-fluorobenzonitrile
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Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystalline powder; [MSDSonline]
Record name 2-Chloro-6-fluorobenzonitrile
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CAS RN

668-45-1
Record name 2-Chloro-6-fluorobenzonitrile
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Record name 2-Chloro-6-fluorobenzonitrile
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Record name 2-Chloro-6-fluorobenzonitrile
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Record name 2-chloro-6-fluorobenzonitrile
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Synthesis routes and methods

Procedure details

A solution of 120 g (2 mols) of potassium fluoride in 100 ml of water was treated first with 30 ml of a 50% strength aqueous solution of benzyldodecyl-ammonium chloride and then with a solution of 186 g (1 mol) of 2-nitro-6-chloro-benzonitrile in 250 ml of toluene. The reaction mixture was heated to 105° C. for 8 hours. After cooling, the organic phase was separated off and the aqueous phase was extracted with chloroform. The organic phase and the chloroform extracts were combined and washed and then freed from the organic solvent by distillation. On distillation of the residue, 35 g of 2-chloro-6-fluoro-benzonitrile (boiling point: 105°-108° C./15 mm Hg) were obtained.
Quantity
120 g
Type
reactant
Reaction Step One
Name
benzyldodecyl-ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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